5-(tert-Butoxy)picolinic acid chemical structure and properties
5-(tert-Butoxy)picolinic acid chemical structure and properties
Structure, Synthesis, and Application in Drug Discovery
Executive Summary & Molecular Identity
5-(tert-Butoxy)picolinic acid is a specialized pyridine derivative serving as a critical intermediate in medicinal chemistry and coordination complex design. It functions primarily as a lipophilic, metabolically stable isostere of 5-hydroxypicolinic acid.
Critical Distinction: Researchers frequently confuse this compound with 5-[(tert-butoxycarbonyl)amino]picolinic acid (the Boc-protected amine). This guide explicitly covers the ether derivative (5-O-tBu), not the carbamate.
Chemical Identity Table[1]
| Property | Detail |
| IUPAC Name | 5-(2-methylpropan-2-yl)oxypyridine-2-carboxylic acid |
| Common Name | 5-(tert-Butoxy)picolinic acid |
| CAS Registry Number | 1392467-07-0 (Verify with specific supplier; often custom synthesized) |
| Molecular Formula | C₁₀H₁₃NO₃ |
| Molecular Weight | 195.22 g/mol |
| SMILES | CC(C)(C)OC1=CN=C(C(=O)O)C=C1 |
| Key Functional Groups | Pyridine Nitrogen, Carboxylic Acid (C2), tert-Butyl Ether (C5) |
Physicochemical Profile & Structural Analysis[8]
The introduction of the bulky tert-butoxy group at the C5 position of the picolinic acid scaffold dramatically alters the physicochemical landscape of the molecule compared to the parent picolinic acid.
Electronic & Steric Properties[9]
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Lipophilicity (LogP): The tert-butyl group acts as a "grease ball," significantly increasing the LogP. While picolinic acid is highly polar (LogP ≈ 0.6), the 5-tBuO derivative has a predicted LogP of ~2.5–2.8 . This enhancement is crucial for cell permeability in drug candidates.
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Acidity (pKa): The pKa of the carboxylic acid is modulated by the electronic effect of the substituent at C5.
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Inductive Effect (-I): The oxygen atom is electron-withdrawing, potentially lowering pKa.
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Resonance Effect (+R): The lone pairs on the ether oxygen donate into the pyridine ring, increasing electron density at the nitrogen and carboxylate.
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Net Effect: The +R effect generally dominates in 5-alkoxy pyridines. The pKa is expected to be slightly higher (less acidic) than picolinic acid (pKa 5.4), estimated in the range of 5.6–6.0 .
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Metabolic Stability: Unlike simple methyl ethers (demethylated by CYPs) or esters (hydrolyzed by esterases), the tert-butyl ether is sterically hindered and generally resistant to rapid metabolic cleavage, making it a robust pharmacophore.
Solubility Profile
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Water: Low to moderate (pH dependent; soluble as a salt at pH > 7).
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Organic Solvents: High solubility in DCM, EtOAc, and THF due to the lipophilic tert-butyl tail.
Synthetic Pathways[10][11]
Two primary routes exist for synthesizing 5-(tert-butoxy)picolinic acid. The choice depends on scale and available starting materials.
Route A: Nucleophilic Aromatic Substitution (SNAr) – Scalable/Industrial
This is the preferred route for multigram synthesis, utilizing the electron-deficient nature of the pyridine ring activated by the nitrile group.
Mechanism: The nitrile at C2 and the ring nitrogen make C5 electrophilic enough to displace a fluoride ion using the bulky tert-butoxide nucleophile.
Figure 1: Industrial synthesis via SNAr displacement of fluoride.
Route B: Imidate Alkylation – Laboratory/Mild
This route is ideal if 5-hydroxypicolinic acid esters are already available. It avoids harsh basic conditions that might degrade sensitive substrates.[1][2]
Reagents: tert-Butyl 2,2,2-trichloroacetimidate (TBTA), BF₃·OEt₂ (catalyst). Mechanism: Acid-catalyzed alkylation of the phenol oxygen.
Detailed Experimental Protocol (Route A)
This protocol is adapted from patent literature (e.g., WO2012106499) and optimized for reproducibility.
Step 1: Etherification (SNAr)
Objective: Convert 5-fluoropyridine-2-carbonitrile to 5-(tert-butoxy)pyridine-2-carbonitrile.
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Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
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Reagent Prep: Charge the flask with Sodium tert-butoxide (NaOtBu) (1.6 equiv).
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Solvent: Add anhydrous DMF (Dimethylformamide) or a DMF/HMPA mixture (Note: HMPA is toxic; DMPU is a safer alternative). Concentration should be ~0.5 M.[3]
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Addition: Cool to 0°C. Add 5-fluoropyridine-2-carbonitrile (1.0 equiv) portion-wise.
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Reaction: Allow the "dark mixture" to warm to room temperature and stir for 12–16 hours.
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Workup:
Step 2: Hydrolysis
Objective: Convert the nitrile to the carboxylic acid.
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Dissolution: Dissolve the crude nitrile in Ethanol (EtOH).
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Base Hydrolysis: Add 2.5 M NaOH (aqueous) (5.0 equiv).
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Reflux: Heat to reflux (80°C) for 2–4 hours. Monitor by LC-MS for disappearance of nitrile (M+H ~177) and appearance of acid (M+H ~196).
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Isolation:
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Cool to room temperature.[4]
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Concentrate to remove EtOH.
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Critical Step: Acidify the aqueous residue carefully with 1N HCl to pH ~3–4. The product should precipitate.
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Filter the solid or extract with EtOAc/THF (if solubility is high).
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Recrystallize from EtOAc/Hexanes if necessary.
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Applications in Drug Discovery & Catalysis
Medicinal Chemistry: The "Lipophilic Switch"
5-(tert-Butoxy)picolinic acid is used to modulate the properties of metalloenzyme inhibitors (e.g., Histone Deacetylase (HDAC) or Prolyl Hydroxylase (PHD) inhibitors).
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Bioisosterism: It replaces 5-hydroxypicolinic acid. The tert-butyl group masks the polar hydroxyl, improving membrane permeability (Papp) and preventing Phase II conjugation (glucuronidation) of the phenol.
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Binding Mode: The picolinic acid core binds the active site metal (Zn²⁺ or Fe²⁺) in a bidentate fashion. The 5-position projects into the solvent-accessible pocket or hydrophobic sub-pocket; the tert-butyl group fills hydrophobic cavities, increasing potency.
Coordination Chemistry
As a ligand, the 5-tert-butoxy group imparts solubility to metal complexes in non-polar solvents (toluene, hexane), which is vital for homogeneous catalysis applications where unsubstituted picolinate complexes might precipitate.
Figure 2: Strategic applications in pharmaceutical and catalytic workflows.
References
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Patent AU2012212196A1 . Pyrrolopyrazine-spirocyclic piperidine amides as modulators of ion channels. (Describes the synthesis of 5-tert-butoxypicolinic acid from 5-fluoropyridine-2-carbonitrile).
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Beilstein J. Org. Chem. 2013, 9, 1867–1872. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ligand. (Provides context on picolinic acid functionalization and properties).
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PubChem Compound Summary . 5-tert-butoxypyridine-2-carboxylic acid. (Verification of chemical identity and predicted properties).
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Tetrahedron Letters . 1998, 39, 1713-1716. Reaction of phenols with tert-butyl trichloroacetimidate. (Methodology for Route B).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ester Formation via Symbiotic Activation Utilizing Trichloroacetimidate Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AU2012212196A1 - Pyrrolopyrazine-spirocyclic piperidine amides as modulators of ion channels - Google Patents [patents.google.com]
- 4. BJOC - A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand [beilstein-journals.org]
